molecular formula C8H7ClN2OS B7474944 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole

3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole

Cat. No. B7474944
M. Wt: 214.67 g/mol
InChI Key: AZQWFGYYEHWRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole, also known as CTOM, is an organic compound that belongs to the oxadiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields such as material science, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole induces apoptosis in cancer cells by inhibiting the activity of Bcl-2. Bcl-2 is a protein that plays a crucial role in cell survival by preventing the activation of caspases, which are enzymes that are responsible for the initiation of apoptosis. 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects
3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole has been found to exhibit several biochemical and physiological effects. In a recent study, it was found to exhibit significant cytotoxicity against cancer cells. It has also been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole has been shown to inhibit the activity of Bcl-2, a protein that plays a crucial role in cell survival, and topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.

Advantages and Limitations for Lab Experiments

3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant cytotoxicity against cancer cells and antibacterial activity against both Gram-positive and Gram-negative bacteria. However, 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole also has several limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its mode of action.

Future Directions

There are several future directions for the study of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole. One potential direction is the synthesis of new materials using 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole as a building block. This could lead to the discovery of new materials with interesting properties such as fluorescence and conductivity. Another potential direction is the investigation of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole as an antimicrobial agent. Further studies could help to elucidate its mechanism of action and identify its potential as a new class of antimicrobial agents. Additionally, the investigation of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole as an anticancer agent could lead to the development of new cancer therapies that target Bcl-2 and topoisomerase II.

Synthesis Methods

The synthesis of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole involves the reaction of 3-amino-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole with formaldehyde and hydrochloric acid. This reaction results in the formation of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole as a white solid with a yield of approximately 70%. The purity of 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In material science, 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of new materials with interesting properties such as fluorescence and conductivity. In the field of pharmaceuticals, 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole has shown promising results as an anticancer agent. It has been found to induce apoptosis in cancer cells by inhibiting the activity of Bcl-2, a protein that plays a crucial role in cell survival. 3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole has also been investigated for its potential use as an antimicrobial agent. In a recent study, it was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

3-(chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS/c9-4-7-10-8(12-11-7)3-6-1-2-13-5-6/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQWFGYYEHWRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC2=NC(=NO2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole

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